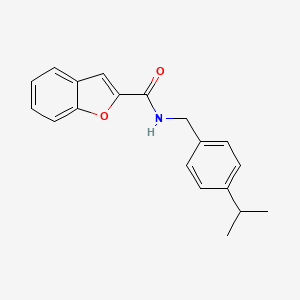![molecular formula C16H12N4O2S B5569490 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE](/img/structure/B5569490.png)
2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[5-(2-FURYL)-4-(2-methoxyethyl)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
What sets 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE apart is its unique combination of the furan, triazole, and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-13(11-8-17-12-5-2-1-4-10(11)12)9-23-16-18-15(19-20-16)14-6-3-7-22-14/h1-8,17H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRXXUFSFJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)
![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)
![Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)
![1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B5569519.png)
![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)


